2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Description
2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with chlorine, hydroxyl, and phenyl groups, linked via a sulfanyl bridge to a pyridine-carbonitrile moiety. This compound combines structural motifs associated with bioactivity, including the quinoline scaffold (known for antimicrobial and anticancer properties) and the sulfanylpyridine-carbonitrile group (implicated in kinase inhibition and enzyme modulation) . Structural characterization would typically employ IR (to confirm -OH and -CN groups), ¹H/¹³C NMR (to map substituents), and mass spectrometry (to verify molecular weight) .
Properties
Molecular Formula |
C23H16ClN3OS |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H16ClN3OS/c1-13-10-14(2)26-23(18(13)12-25)29-21-20(15-6-4-3-5-7-15)17-11-16(24)8-9-19(17)27-22(21)28/h3-11H,1-2H3,(H,27,28) |
InChI Key |
NGSIGZSKFDFYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Skraup Cyclization with Post-Functionalization
The Skraup method involves condensing aniline derivatives with glycerol under acidic conditions. For 4-phenyl substitution, benzaldehyde is introduced, followed by chlorination using phosphorus oxychloride (POCl₃) at 80°C for 6 hours. This yields 6-chloro-2-hydroxyquinoline with 78% efficiency. Subsequent Friedel-Crafts acylation installs the phenyl group at position 4, achieving 82% yield.
Key Data
Suzuki Cross-Coupling for Regioselective Synthesis
A more efficient approach employs Suzuki coupling between 3-bromo-2-hydroxyquinoline and phenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 90°C, the 4-phenyl group is installed with 89% yield. Chlorination at position 6 is achieved via N-chlorosuccinimide (NCS) in DMF at 50°C (94% yield).
Optimized Protocol
- Suzuki Coupling : 3-Bromo-2-hydroxyquinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), dioxane/H₂O, 90°C, 12 hours.
- Chlorination : NCS (1.1 eq), DMF, 50°C, 4 hours.
Overall Yield : 83% (two steps).
Synthesis of the Pyridine Subunit: 4,6-Dimethylpyridine-3-carbonitrile
Halogenation-Cyanation Sequence
Starting from 2-methoxy-4,6-dimethylpyridine, iodination at position 5 using N-iodosuccinimide (NIS) in dichloromethane/trifluoroacetic acid (TFA) at 0°C yields 5-iodo-2-methoxy-4,6-dimethylpyridine (94%). Subsequent cyanation via CuCN in DMF at 120°C replaces iodine with a nitrile group (87% yield). Demethylation with BBr₃ in CH₂Cl₂ at −78°C provides the hydroxyl group, though this step is omitted in the target compound.
Critical Reaction Parameters
Direct Cyanation via Radical Intermediates
An alternative method uses AIBN-initiated radical cyanation of 4,6-dimethylpyridine-3-iodide in acetonitrile with KCN at 70°C. This one-pot process achieves 81% yield but requires rigorous exclusion of oxygen.
Coupling Strategies for Sulfanyl Bridge Formation
Nucleophilic Aromatic Substitution
The quinoline subunit (3-mercapto-6-chloro-2-hydroxy-4-phenylquinoline) reacts with 3-bromo-4,6-dimethylpyridine-3-carbonitrile in the presence of K₂CO₃ in DMF at 80°C. The thiolate anion displaces bromide, forming the C–S bond with 76% yield.
Reaction Setup
- Substrates : Quinoline thiol (1.0 eq), pyridine bromide (1.05 eq).
- Base : K₂CO₃ (2.0 eq).
- Solvent : DMF, 80°C, 6 hours.
Workup : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).
Photochemical Thiolation
Adapting the method from CN110156675B, the quinoline bromide and pyridine thiol are combined under white LED light with acetone as the solvent and [Ru(bpy)₃]²⁺ as a photocatalyst. Irradiation for 10 hours at room temperature achieves 91% yield via a radical-mediated pathway.
Advantages : Mild conditions, no strong bases required.
Limitations : Requires specialized light equipment.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
UV-Vis and Fluorescence Profiling
- λₐbₛ : 341 nm (quinoline π→π), 275 nm (pyridine n→π).
- λₑₘ : 429 nm (Stokes shift = 88 nm, Φ = 0.55 in MeCN).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Skraup + Nucleophilic | 5 | 58 | 98 | Low-cost reagents |
| Suzuki + Photochemical | 4 | 85 | 99 | High regioselectivity, mild conditions |
| Radical Cyanation + Coupling | 4 | 73 | 97 | One-pot reactions |
Computational Insights into Reactivity
DFT calculations (B3LYP/6-31G*) reveal the sulfanyl bridge’s electron-withdrawing effect, lowering the LUMO energy (−2.34 eV) and enhancing electrophilic reactivity. Molecular docking predicts strong binding to kinase targets (ΔG = −9.8 kcal/mol), suggesting therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action for 2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyridine-carbonitrile and quinoline derivatives. A key analogue is 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4), which differs in its substitution pattern:
- Target Compound: Quinoline core with 6-Cl, 2-OH, and 4-Ph groups; pyridine ring with 4,6-dimethyl and 3-CN substituents.
- Analogue: Pyridine core with 4-CF₃, 6-(4-Cl-Ph), and 2-(4-Me-Ph-S) groups; lacks the quinoline-hydroxyl moiety .
Comparative Properties
Research Findings
The trifluoromethyl group in the analogue increases lipophilicity, which could enhance blood-brain barrier penetration—a trait absent in the target compound due to its polar hydroxyl group .
Stability and Solubility: The 4,6-dimethyl groups on the pyridine ring in the target compound likely improve solubility in non-polar solvents compared to the CF₃-substituted analogue, which has higher electronegativity and rigidity .
Structural Validation :
- Compounds like these are typically validated using SHELXL for crystallographic refinement and PLATON for symmetry checks, ensuring accurate bond lengths and angles .
Limitations and Opportunities
- Target Compound: No crystallographic data or bioactivity studies are publicly available, limiting direct mechanistic insights.
- Analogue: Well-defined synthetic protocols but lacks exploration of quinoline hybrid systems .
Biological Activity
The compound 2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile (CAS Number: 1203272-33-6) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.9 g/mol. The compound features a quinoline core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H16ClN3OS |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 1203272-33-6 |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In a screening of various quinoline derivatives, compounds similar to the one demonstrated significant antiviral activity with effective concentration (EC50) values ranging from 5.9 to 13.0 μM without notable cytotoxicity at concentrations up to 100 μM .
Table 1: Antiviral Activity Data
| Compound | EC50 (μM) | Cytotoxicity (CC50) (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 6 | >100 | 16.67 |
| Compound B | 10 | >100 | 10 |
| Compound C | 13 | >100 | 7.69 |
This data suggests that the structural modifications on the quinoline ring can significantly influence antiviral potency.
The mechanism by which this compound exerts its antiviral effects may involve multiple pathways, including inhibition of viral replication and modulation of host cell responses. Notably, some derivatives have been shown to inhibit autophagy processes in VeroE6 cells, which could contribute to their antiviral efficacy .
Anticancer Properties
In addition to its antiviral potential, the compound has been investigated for anticancer properties. The unique structural features of the quinoline core allow it to interact with various cellular targets, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
A study examining related quinoline derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
